molecular formula C16H18FNO2S2 B4838005 N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide

N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide

Cat. No. B4838005
M. Wt: 339.5 g/mol
InChI Key: VFHCQIDEBFAHII-UHFFFAOYSA-N
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Description

N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide, also known as FBM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth, inflammation, and pain. N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and survival. N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has been shown to induce apoptosis and inhibit angiogenesis, leading to a decrease in tumor growth. Inflammatory diseases have also been studied with N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide showing a decrease in the production of pro-inflammatory cytokines. In pain management, N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has been shown to have analgesic effects by inhibiting the production of prostaglandins.

Advantages and Limitations for Lab Experiments

N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has several advantages for lab experiments, including its synthetic nature, which allows for consistent production and purity. N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide is also relatively stable and can be stored for long periods of time. However, N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has some limitations, including its poor solubility in water and limited bioavailability, which can make it difficult to administer in vivo.

Future Directions

For N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide research include the development of more efficient synthesis methods, improving its bioavailability, and studying its potential use in combination with other therapeutic agents. Additionally, N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide could be studied for its potential use in other diseases, such as neurological disorders and cardiovascular diseases.
In conclusion, N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Its mechanism of action is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in disease progression. N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the potential of N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide in therapeutic applications.

Scientific Research Applications

N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammatory diseases, such as rheumatoid arthritis, have also been studied with N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide showing anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has also been studied for its analgesic effects in pain management.

properties

IUPAC Name

N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c17-16-9-5-4-8-15(16)12-21-11-10-18-22(19,20)13-14-6-2-1-3-7-14/h1-9,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHCQIDEBFAHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCSCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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